Laurcetium

Overview

Description

It is named in honor of Ernest Lawrence, the inventor of the cyclotron, a device used to discover many artificial radioactive elements . Laurcetium is a member of the actinide series and is the last member of this series . It is a radioactive metal and does not occur naturally; it can only be produced in particle accelerators by bombarding lighter elements with charged particles .

Preparation Methods

Laurcetium is produced by bombarding actinide targets, such as americium to einsteinium, with light ions ranging from boron to neon . The most commonly used isotope in chemistry is lawrencium-260, which has a half-life of 2.7 minutes and can be produced on a larger scale . The preparation involves using a heavy-ion linear accelerator to bombard a mixture of the longest-lived isotopes of californium with boron ions . This method was first used by chemists at the University of California, Berkeley, in 1961 .

Chemical Reactions Analysis

Laurcetium primarily exhibits a +3 oxidation state . In the gas phase, it forms a trichloride, and in the aqueous phase, it displays trivalency . The element undergoes various types of reactions, including:

Oxidation: this compound can be oxidized to form its trivalent state.

Reduction: It can be reduced from its trivalent state under specific conditions.

Substitution: this compound can participate in substitution reactions where its trivalent ion can replace other trivalent ions in compounds.

Common reagents used in these reactions include chlorine for forming trichlorides and reducing agents for reduction reactions. The major products formed from these reactions are typically trivalent compounds of this compound .

Scientific Research Applications

Laurcetium has several scientific research applications, particularly in the fields of chemistry and nuclear physics. It is used to study the properties of heavy elements and their behavior in various chemical reactions . In nuclear physics, this compound is used to investigate the stability and decay patterns of heavy nuclei . Its unique properties make it valuable for understanding the behavior of actinides and their interactions with other elements .

Mechanism of Action

The mechanism by which laurcetium exerts its effects is primarily through its trivalent state, where it interacts with other elements and compounds . The molecular targets and pathways involved include its ability to form stable trivalent compounds and its interactions with other actinides and lanthanides . These interactions are crucial for studying the chemical properties and reactions of heavy elements .

Comparison with Similar Compounds

Laurcetium is similar to other actinides, such as nobelium and mendelevium, in terms of its trivalent state and chemical behavior . it is unique in its position as the last member of the actinide series and its specific properties, such as its half-life and production methods . Similar compounds include:

Nobelium: Exhibits a +2 and +3 oxidation state and is also a synthetic element.

Mendelevium: Primarily exhibits a +3 oxidation state and is used in similar research applications.

This compound’s uniqueness lies in its specific isotopic properties and its role in completing the actinide series .

Properties

IUPAC Name |

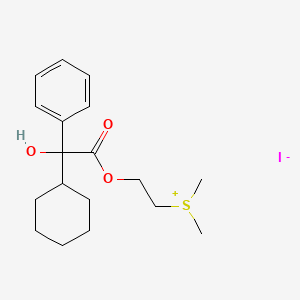

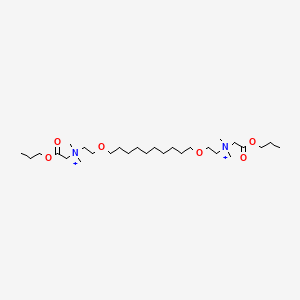

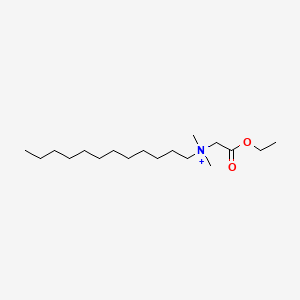

dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO2/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2/h5-17H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBPRSAQDFIGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

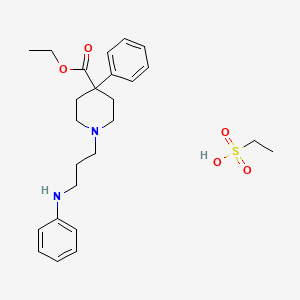

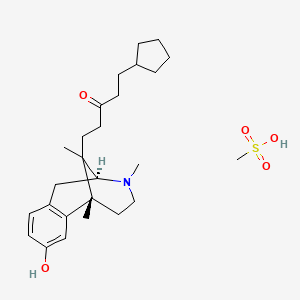

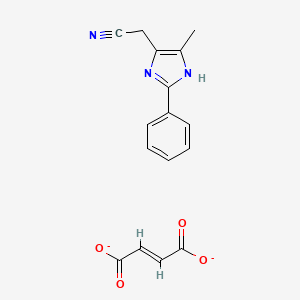

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

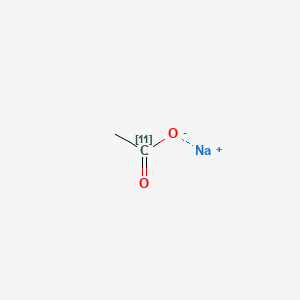

Molecular Formula |

C18H38NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862754 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759393-63-0 | |

| Record name | Laurcetium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0759393630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURCETIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5Q7I3WMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.